3-Benzylpiperazin-2-one

Übersicht

Beschreibung

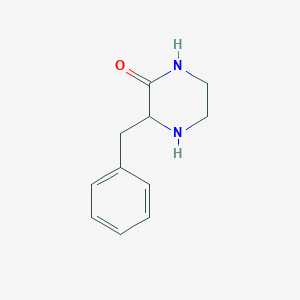

3-Benzylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by a piperazine ring substituted with a benzyl group at the 3-position and a carbonyl group at the 2-position.

Wirkmechanismus

Target of Action

Related compounds such as benzylpiperazine derivatives have been reported to interact with various targets, including the mitogen-activated protein kinase 14 .

Mode of Action

It’s worth noting that benzylpiperazine derivatives have been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to mdma .

Biochemical Pathways

Related compounds have been shown to affect serotonergic and dopaminergic signaling pathways .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a compound .

Result of Action

Related compounds have been shown to induce apoptosis and suppress the proliferation of cancer cells .

Action Environment

It’s important to note that environmental factors can significantly impact the effectiveness of a compound .

Biochemische Analyse

Biochemical Properties

It is known that the compound has a molecular weight of 226.71

Cellular Effects

It is known that similar compounds, such as benzylpiperazine, have been found to have euphoriant and stimulant properties

Molecular Mechanism

It is known that benzylpiperazine, a similar compound, has a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to amphetamine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable methods .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Benzylpiperazin-2-one is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in targeting the central nervous system, particularly in the development of analgesics and neuroprotective agents.

- Example: A study demonstrated that derivatives of this compound exhibited high affinities for σ-1 receptors, which are implicated in pain modulation. The compound's derivatives showed significant antinociceptive effects in preclinical models .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. It is often employed in creating various substituted piperazines, which can be further modified to enhance their biological activities.

- Synthesis Method: The cyclization of benzylamine with ethyl chloroformate under controlled conditions is a common method for producing this compound .

Biological Studies

Research has indicated that this compound exhibits antimicrobial and anticancer properties. Its mechanism of action often involves interaction with specific molecular targets such as enzymes and receptors.

- Antimicrobial Activity: The compound has shown efficacy against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .

- Anticancer Effects: In vitro studies revealed that this compound could induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to significant growth inhibition .

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed an IC50 value indicating significant growth inhibition. The mechanism was linked to ROS generation leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Research demonstrated notable activity against various bacterial strains, highlighting the compound's ability to penetrate bacterial membranes effectively .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Chiral configuration influences activity |

| (3S)-3-Benzylpiperazin-2-one | Potentially different pharmacological properties | Enantiomer with distinct interactions |

| N-Benzylpiperazine | Varies; less potent | Lacks specific chiral influence |

Vergleich Mit ähnlichen Verbindungen

3-Benzylpiperazin-2-one can be compared with other similar compounds, such as:

1-Benzylpiperazine (BZP): BZP is a central nervous system stimulant with euphoriant properties.

1-(3-Chlorophenyl)piperazine (mCPP): mCPP is another piperazine derivative with widespread use in the illicit drug market.

1-(3-Trifluoromethyl-phenyl)piperazine (TFMPP): TFMPP is often used in combination with BZP and has similar stimulant effects.

Biologische Aktivität

3-Benzylpiperazin-2-one, a compound characterized by its piperazine core substituted with a benzyl group and a carbonyl group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 194.24 g/mol

- Structure : The compound features a piperazine ring with a benzyl group at the nitrogen atom and a ketone functional group at the second position.

The biological activity of this compound is attributed to its interaction with various molecular targets, including:

- Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes, influencing biochemical pathways critical for cellular function.

- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, particularly dopaminergic receptors, which are significant in neuropharmacology.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have suggested potential antimicrobial properties, making it a candidate for developing antifungal agents.

- Anticancer Properties : The compound has been explored for its anticancer effects, particularly against various cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) .

- Dopaminergic Activity : As part of the piperazine family, it shows promise in modulating dopaminergic pathways, which could be beneficial in treating neurological disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer properties of various piperazine derivatives, this compound demonstrated significant cytotoxic effects on MCF-7 cells. The reported IC value was approximately 5.56 μM, indicating potent activity against breast cancer cells .

Synthetic Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes:

- Starting Materials : Benzylamine and ethyl chloroformate.

- Reaction Conditions : Cyclization using a base such as sodium hydride.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Comparison with Related Compounds

The unique structure of this compound sets it apart from other piperazine derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Piperazine | Parent compound | Basic pharmacological profile |

| N-Benzylpiperazine | Lacks ketone group | Varies in receptor affinity |

| 3-Benzylpiperidine | Piperidine ring instead of piperazine | Different pharmacological properties |

The presence of both the benzyl group and the ketone functional group in this compound enhances its reactivity and biological activity compared to simpler analogs .

Eigenschaften

IUPAC Name |

3-benzylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJMAPBQIWVIRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.